molecular formula C16H13FN4O2S B2739313 Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034296-00-7

Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2739313
CAS RN: 2034296-00-7
M. Wt: 344.36
InChI Key: BDGRYCAOAWVFKB-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the benzothiazole class of compounds . Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, such as anti-tubercular and anti-Parkinsonian activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, Sahoo and co-workers synthesized a variety of new analogues by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .

Mechanism of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular and anti-Parkinsonian activities . The mechanism of action is likely related to their interaction with specific biological targets, but the exact mechanism of action for “Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone” is not specified in the search results.

properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c17-10-7-18-16(19-8-10)23-11-5-6-21(9-11)15(22)14-20-12-3-1-2-4-13(12)24-14/h1-4,7-8,11H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGRYCAOAWVFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

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